molecular formula C27H46O9 B2587850 NCGC00380867-01_C27H46O9_9,12,15-Octadecatrienoic acid, 3-(hexopyranosyloxy)-2-hydroxypropyl ester, (9Z,12Z,15Z)- CAS No. 171520-42-6

NCGC00380867-01_C27H46O9_9,12,15-Octadecatrienoic acid, 3-(hexopyranosyloxy)-2-hydroxypropyl ester, (9Z,12Z,15Z)-

Cat. No. B2587850
CAS RN: 171520-42-6
M. Wt: 514.656
InChI Key: HUSISCNTLUEZCN-PDBXOOCHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z,9Z,12Z,15Z)-Octadecatetraenoic acid is an octadecatetraenoic acid with four double bonds located at positions 5, 9, 12, and 15 (the all-cis-isomer) . It is a fatty acid derivative and belongs to the lipid family. Let’s explore further.


Molecular Structure Analysis

The molecular formula of (5Z,9Z,12Z,15Z)-octadecatetraenoic acid is C18H28O2 . It consists of an 18-carbon chain with four double bonds (located at positions 5, 9, 12, and 15) and a carboxylic acid functional group. The all-cis configuration ensures that the double bonds are in the Z (cis) conformation .

Scientific Research Applications

Aromatase Inhibition

A study by (Yang et al., 2009) identified fatty acid derivatives, including 9Z,12Z,15Z-octadecatrienoic acid 2,3-dihydroxypropyl ester, from the pollen of Brassica campestris. These compounds displayed strong inhibitory activity against aromatase, an enzyme involved in estrogen synthesis. This suggests potential applications in research related to hormone-dependent conditions such as breast cancer.

Synthesis and Biological Activities

The synthesis of different forms of octadecatrienoic acids, including the (9Z,12Z,15Z) variant, was explored by (Eynard et al., 1994). These synthesized compounds are used to study the effects of double bond geometry on biological activities, indicating a role in research involving lipid biochemistry and cellular processes.

Involvement in Plant Stress Responses

Research by (Koch et al., 2002) and (Dong et al., 2000) focus on the synthesis of hydroxy- and oxo-octadecatrienoic acids. These compounds are related to 9Z,12Z,15Z-octadecatrienoic acid and are involved in plant stress responses, indicating potential research applications in plant physiology and biochemistry.

Pheromone and Attractant Synthesis

A study by (Wang & Zhang, 2007) demonstrated the synthesis of homoconjugated trienes from alpha-linolenic acid (9Z,12Z,15Z-octadecatrienoic acid). These compounds are important in the study of lepidopterous insect pests, suggesting applications in entomology and pest management research.

Fatty Acid Metabolism and Oxidation Studies

Research by (Hamberg, 1993) and (Liu et al., 2013) explores the enzymatic oxidation of octadecatrienoic acids, including 9Z,12Z,15Z-octadecatrienoic acid. This research is crucial for understanding lipid metabolism and the role of these acids in biological systems.

properties

IUPAC Name

[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(30)34-19-21(29)20-35-27-26(33)25(32)24(31)22(18-28)36-27/h3-4,6-7,9-10,21-22,24-29,31-33H,2,5,8,11-20H2,1H3/b4-3-,7-6-,10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSISCNTLUEZCN-PDBXOOCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.